cis-(3-Methoxy-cyclohexyl)-methyl-amine
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Overview
Description
cis-(3-Methoxy-cyclohexyl)-methyl-amine is an organic compound characterized by a cyclohexane ring substituted with a methoxy group at the third position and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Methoxy-cyclohexyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group at the third position.
Methoxylation: The methoxylation can be achieved using methanol and an acid catalyst under reflux conditions.
Amination: The resulting 3-methoxy-cyclohexanone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: cis-(3-Methoxy-cyclohexyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to reduce the cyclohexane ring or the methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced cyclohexane derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
cis-(3-Methoxy-cyclohexyl)-methyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(3-Methoxy-cyclohexyl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and the amine group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
3-Methoxy-cyclohexylamine: Lacks the methyl group on the amine.
3-Methoxy-cyclohexanol: Contains a hydroxyl group instead of the amine.
3-Methoxy-cyclohexanone: Contains a carbonyl group instead of the amine.
Uniqueness: cis-(3-Methoxy-cyclohexyl)-methyl-amine is unique due to the presence of both the methoxy group and the methylamine group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S,3R)-3-methoxy-N-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJXHZSSYDVQB-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@H](C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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